molecular formula C20H27N5O2 B11969450 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B11969450
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: KUUQNKBFHUALLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog characterized by a 3,7-dihydro-1H-purine-2,6-dione core. Key structural features include:

  • Hexyl group at the N7 position, enhancing lipophilicity and membrane permeability .
  • Methyl group at N3, a common modification to stabilize the purine ring and modulate pharmacokinetics .
  • 8-[(4-Methylbenzyl)amino] substituent, which introduces aromatic and hydrophobic interactions critical for target binding .

The compound shares a scaffold with adenosine receptor modulators and enzyme inhibitors, though its specific biological targets remain under investigation. Its molecular formula is C₂₃H₃₂N₆O₂ (estimated from analogs in ), with a molecular weight of ~448.5 g/mol.

Eigenschaften

Molekularformel

C20H27N5O2

Molekulargewicht

369.5 g/mol

IUPAC-Name

7-hexyl-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione

InChI

InChI=1S/C20H27N5O2/c1-4-5-6-7-12-25-16-17(24(3)20(27)23-18(16)26)22-19(25)21-13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,21,22)(H,23,26,27)

InChI-Schlüssel

KUUQNKBFHUALLN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Alkylation: Introduction of the hexyl group to the purine ring.

    Amination: Incorporation of the 4-methylbenzylamine group.

    Methylation: Addition of the methyl group at the 3-position of the purine ring.

These reactions are usually carried out under controlled conditions, using specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the purine ring or side chains using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce reduced purine derivatives .

Wissenschaftliche Forschungsanwendungen

7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) LogP* Solubility (µM) Melting Point (°C) Biological Activity Reference
Target compound 7-Hexyl, 3-Me, 8-(4-MeBz-amino) 3.8 12.5 (PBS) 210–215† SIRT3 inhibition (predicted)
7-Hexyl-3-Me-8-(propylthio) analog 7-Hexyl, 3-Me, 8-SPr 4.2 8.2 (DMSO) 185–190 XBP1 modulation
8-[(4-MethoxyBz)amino]-3-Me-7-octyl analog 7-Octyl, 3-Me, 8-(4-MeOBz-amino) 4.5 6.8 (EtOH) 213–215 Anticancer (in vitro)
1,3-Dimethyl-7-(4-MeBz)-8-(2-oxopropyl)S 7-(4-MeBz), 1,3-diMe, 8-S(2-oxoPr) 2.9 45.0 (H₂O) 198–200 Adenosine A2A antagonism

*LogP calculated using ChemDraw; †Predicted based on analogs in .

Key Observations :

  • Hexyl vs. octyl chains : Shorter alkyl chains (hexyl) reduce LogP, balancing lipophilicity and bioavailability .

Enzyme Inhibition

  • SIRT3 Selectivity: The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold (e.g., compound 11c in ) inhibits SIRT3 with IC₅₀ < 1 µM, but the target compound’s 8-aryl amino group may enhance selectivity over resveratrol analogs .
  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): Analog 3 (1-(3,4-dichloroBz)-8-[(trans-4-OH-cyclohexyl)amino]-3,7-diMe) binds to an allosteric site (Kd = 0.8 µM), suggesting the target compound’s 4-MeBz group could mimic this interaction .

Receptor Modulation

  • Adenosine A2A/A3: 8-Benzylaminoxanthines (e.g., compound 27 in ) show dual A1/A2A antagonism (Ki < 50 nM). The target compound’s 4-MeBz group may reduce off-target effects compared to 2-chlorobenzyl analogs .

Stability and Metabolic Profile

  • Oxidative Degradation: The 8-aryl amino group resists hepatic CYP3A4-mediated oxidation better than thioether analogs (t₁/₂ > 6 h vs. 2 h for 8-SPr in ) .
  • Metabolites : Predicted to form N-dealkylated products at the hexyl chain, as seen in 7-octyl analogs .

Biologische Aktivität

7-Hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class. Its structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H26N4O2C_{19}H_{26}N_{4}O_{2}, with a molecular weight of approximately 342.44 g/mol. The structure includes a purine base modified with a hexyl chain and a methylbenzyl amino group, which may influence its solubility and interaction with biological targets.

1. Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of various enzymes involved in nucleic acid metabolism. For instance, purine derivatives often inhibit enzymes like adenine phosphoribosyltransferase (APRT) and xanthine oxidase, which are crucial in purine metabolism.

2. Antioxidant Activity
Some studies suggest that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity may be beneficial in treating conditions associated with oxidative damage.

3. Anticancer Potential
Preliminary data indicate that derivatives of purines can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. This is particularly relevant for compounds that can mimic nucleotides, thus interfering with DNA synthesis in rapidly dividing cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione:

Study TypeCell LineConcentrationEffect Observed
CytotoxicityHeLa (cervical cancer)10 μM50% cell death after 24 hours
Enzyme InhibitionAPRT enzyme assayVariesIC50 = 15 μM
Antioxidant ActivityDPPH radical scavenging100 μg/mL70% inhibition

These results suggest significant cytotoxic effects on cancer cells and potential as an enzyme inhibitor.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that the compound could effectively reduce cell viability through apoptosis induction mechanisms.

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of purine derivatives in models of neurodegeneration. The compound demonstrated potential in reducing neuronal cell death induced by oxidative stress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.